molecular formula C15H8ClN3O2 B3035748 4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile CAS No. 338412-61-6

4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Cat. No.: B3035748
CAS No.: 338412-61-6
M. Wt: 297.69 g/mol
InChI Key: KDIFALAKCZPDKK-UHFFFAOYSA-N
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Description

4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group, a hydroxy group, and a benzenecarbonitrile moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditionsThe final step involves the coupling of the quinazolinone intermediate with benzenecarbonitrile under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinazolinone ketone, while reduction of a nitro group would produce a quinazolinone amine.

Scientific Research Applications

4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzonitrile Derivatives: Compounds with a benzenecarbonitrile moiety but different core structures.

Uniqueness

4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxy substituents, along with the benzenecarbonitrile moiety, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(6-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFALAKCZPDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
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4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
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4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
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4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
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4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

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